
2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine is an organic compound belonging to the oxazolidine class Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with benzaldehyde under acidic conditions, leading to the formation of the oxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The tert-butyl and phenyl groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2-tert-Butyl-4,5-dimethyl-1,3-oxazolidine
- 2-tert-Butyl-3,4-dimethyl-1,3-oxazolidine
- 2-tert-Butyl-3,4-diphenyl-1,3-oxazolidine
Comparison: Compared to similar compounds, 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to the presence of both dimethyl and phenyl substituents. These groups contribute to its distinct chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, which can influence the compound’s stability and reactivity.
Eigenschaften
CAS-Nummer |
88263-27-8 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-tert-butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C15H23NO/c1-11-13(12-9-7-6-8-10-12)17-14(16(11)5)15(2,3)4/h6-11,13-14H,1-5H3 |
InChI-Schlüssel |
JDUSTONIKZQCCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(N1C)C(C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


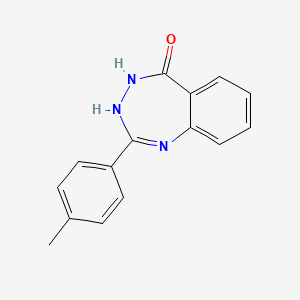
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)

![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
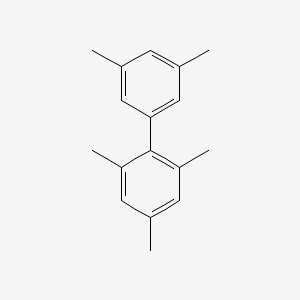
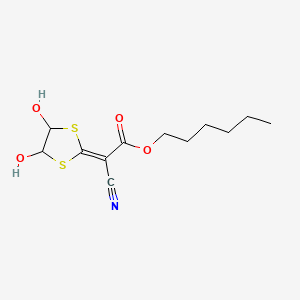
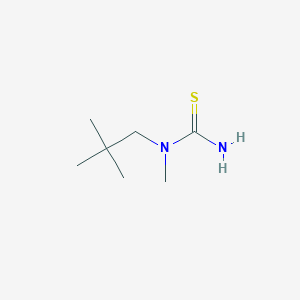

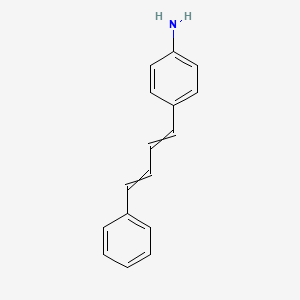
![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
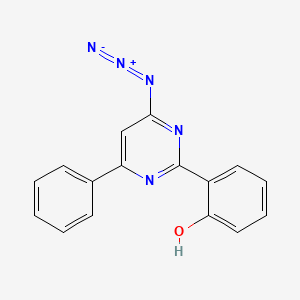
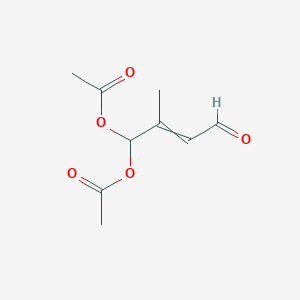
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)
